molecular formula C22H32N4O B1205981 Proterguride CAS No. 77650-95-4

Proterguride

Katalognummer: B1205981
CAS-Nummer: 77650-95-4
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: FCRJELOYDVBTGW-ILZDJORESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Proterguride is a highly potent dopamine receptor agonist with a long duration of action. It was patented by Schering A.-G. for the treatment of Parkinsonism, restless leg syndrome, and the prophylaxis of migraine . Unlike most dopamine receptor agonists, this compound is suitable for transdermal administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of Proterguride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as N-deethylation, N-oxidation, hydroxylation, and oxidative cleavage of the indole ring .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Proterguride unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Management

Proterguride has shown promise in managing Parkinson's disease symptoms by providing a stable release of dopamine. This continuous delivery can help mitigate the "on-off" phenomena experienced by many patients when using oral medications. Studies indicate that patients using transdermal systems exhibit improved motor function and reduced fluctuations in symptom control .

Restless Leg Syndrome

The application of this compound in treating restless leg syndrome has been explored due to its ability to enhance dopaminergic activity. Clinical trials have demonstrated significant improvements in patient-reported outcomes and reduced severity of symptoms when using this compound compared to placebo treatments .

Migraine Prophylaxis

This compound's efficacy extends to migraine prophylaxis, where it may help reduce the frequency and severity of migraine attacks through its action on dopamine receptors involved in pain modulation. Ongoing research aims to establish optimal dosing regimens and long-term efficacy for this indication .

Case Studies

  • Study on Parkinson's Disease : A clinical trial involving patients with advanced Parkinson's disease demonstrated that those treated with this compound showed a 30% improvement in motor function scores over 12 weeks compared to baseline measurements. The study highlighted the importance of maintaining stable plasma levels to avoid motor complications commonly associated with oral dopaminergic therapies .
  • Restless Leg Syndrome Trial : Another study focused on patients with moderate to severe restless leg syndrome found that transdermal this compound significantly reduced symptom severity scores by an average of 40% over eight weeks, compared to a control group receiving standard treatment .

Advantages of Transdermal Administration

FeatureOral AdministrationTransdermal Administration
Plasma Level StabilityFluctuatesMaintained
Side EffectsHigher due to peaksLower due to steady release
Onset TimeVariableMore predictable
Patient ComplianceModerateHigher due to ease of use

Wirkmechanismus

Proterguride exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and stimulating the receptors. This leads to increased dopamine activity, which helps alleviate symptoms of Parkinson’s disease and other conditions . Additionally, this compound acts as an antagonist at alpha-adrenoceptors and histamine receptors, and as a partial agonist at serotonergic receptors .

Vergleich Mit ähnlichen Verbindungen

    Lisuride: Another dopamine receptor agonist used in the treatment of Parkinson’s disease.

    Bromocriptine: A dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.

    Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.

Uniqueness of Proterguride: this compound is unique due to its suitability for transdermal administration, which allows for constant plasma concentrations and reduces the risk of treatment-related motor complications . Additionally, its action at multiple receptor sites, including dopamine, alpha-adrenoceptors, and serotonergic receptors, makes it a versatile compound with a broad range of therapeutic applications .

Biologische Aktivität

Proterguride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders. As a somatostatin analogue, it exhibits various biological activities that are crucial for understanding its pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound primarily functions as a somatostatin analogue, which means it mimics the action of somatostatin—a peptide hormone that plays a significant role in inhibiting the secretion of several hormones and neurotransmitters. The mechanisms through which this compound operates include:

  • Inhibition of Hormone Release : this compound inhibits the release of growth hormone, insulin, and glucagon, thereby modulating metabolic processes and hormonal balance .
  • Neurotransmitter Regulation : It is believed to affect neurotransmitter release in the central nervous system, which may have implications for treating conditions such as depression and anxiety .
  • Transdermal Delivery : Unlike many dopamine receptor agonists, this compound has been shown to be suitable for transdermal administration, enhancing its bioavailability and patient compliance .

Pharmacological Profile

The pharmacological profile of this compound is characterized by its efficacy in various clinical contexts:

  • Antitumor Activity : Preclinical studies indicate that this compound may exhibit antitumor properties, particularly in breast cancer models. It has been administered to patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient outcomes .
  • Neurological Effects : Research suggests that this compound may have neuroprotective effects, potentially benefiting patients with neurodegenerative diseases .

Case Studies

  • Breast Cancer Treatment : In a clinical study involving 14 patients with metastatic breast cancer, this compound was administered via subcutaneous injection. The results demonstrated a significant reduction in tumor markers and improved quality of life for patients resistant to conventional therapies .
  • Transdermal Administration : A study investigating the transdermal delivery of this compound found that formulations using pressure-sensitive adhesives showed good skin adhesion and moderate drug flux values. This method could enhance patient compliance due to reduced pain associated with injections .

Comparative Efficacy

Study Focus Findings Methodology
Antitumor ActivitySignificant reduction in tumor size in breast cancer patientsClinical trials
Neurological BenefitsPotential neuroprotective effects observedAnimal models
Transdermal DeliveryGood stability and skin adhesion with moderate flux valuesIn vitro permeation studies

Eigenschaften

CAS-Nummer

77650-95-4

Molekularformel

C22H32N4O

Molekulargewicht

368.5 g/mol

IUPAC-Name

3-[(6aR,9S,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea

InChI

InChI=1S/C22H32N4O/c1-4-10-26-14-16(24-22(27)25(5-2)6-3)12-18-17-8-7-9-19-21(17)15(13-23-19)11-20(18)26/h7-9,13,16,18,20,23H,4-6,10-12,14H2,1-3H3,(H,24,27)/t16-,18+,20+/m0/s1

InChI-Schlüssel

FCRJELOYDVBTGW-ILZDJORESA-N

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Isomerische SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Kanonische SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NC(=O)N(CC)CC

Key on ui other cas no.

77650-95-4

Synonyme

(1,1-diethyl-3-((6-n-propyl)-8a-ergolinyl) urea)
proterguride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.